2-Fluoro-2-methylcyclopentanone
Description
Properties
IUPAC Name |
2-fluoro-2-methylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c1-6(7)4-2-3-5(6)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWCAOPXMQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylcyclopentanone typically involves the fluorination of 2-methylcyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-methylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of 2-fluoro-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Fluoro-2-methylcyclopentanone is characterized by the presence of a fluorine atom and a methyl group on a cyclopentanone ring. Its molecular formula is , with a molecular weight of approximately 130.16 g/mol. The unique structure of this compound allows it to participate in various chemical reactions, making it an important building block in organic synthesis.
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.
-
Synthesis of Pharmaceuticals :
- The compound is utilized in the synthesis of biologically active molecules, particularly in developing drugs targeting specific diseases. For instance, derivatives of this compound have been investigated for their potential use as anti-cancer agents due to their ability to interact with biological targets effectively.
Research indicates that this compound and its derivatives exhibit significant biological activities:
- Anticancer Properties : Studies have shown that compounds derived from this compound can inhibit the growth of cancer cells. For example, one derivative demonstrated an IC50 value of 12 μM against A549 lung cancer cells, indicating potent anticancer activity.
- Antiviral Activity : Some derivatives have shown promise in antiviral applications, particularly against RNA viruses. The structural modifications introduced by the fluorine atom enhance their interaction with viral proteins, increasing their efficacy.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several derivatives derived from this compound. The results indicated that specific structural modifications significantly enhanced their ability to inhibit tumor cell growth. The study employed a panel of human cancer cell lines to assess the cytotoxic effects, revealing promising candidates for further development as therapeutic agents.
Case Study 2: Antiviral Screening
Another investigation focused on evaluating the antiviral potential of derivatives based on this compound against various RNA viruses. The results highlighted that certain substitutions led to increased selectivity and potency, suggesting that these compounds could serve as lead candidates for antiviral drug development.
Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| Derivative A | Anticancer | 12 | A549 |
| Derivative B | Antiviral | 5 | Viral Protease |
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylcyclopentanone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of structurally related cyclopentanone derivatives:
*XlogP values estimated based on substituent contributions.
†Predicted values based on fluorine’s electronegativity and molecular volume.
Key Observations:
- Boiling Point and Density: Fluorine’s electronegativity increases intermolecular dipole-dipole interactions, likely elevating the boiling point and density compared to 2-methylcyclopentanone .
- Hydrophobicity (XlogP): The fluorine atom reduces hydrophobicity relative to alkyl chains (e.g., hexyl in 2-hexyl-2-methylcyclopentanone) but increases it slightly compared to non-fluorinated methyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
